molecular formula C10H8ClNO B12864323 3-Chloro-1-methylquinolin-2(1H)-one

3-Chloro-1-methylquinolin-2(1H)-one

Cat. No.: B12864323
M. Wt: 193.63 g/mol
InChI Key: LANBZGCXFMNQML-UHFFFAOYSA-N
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Description

3-Chloro-1-methylquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom and a methyl group on the quinoline ring can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-methylquinolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate aniline derivative.

    Cyclization: The aniline derivative undergoes cyclization with a suitable reagent, such as phosphorus oxychloride, to form the quinoline ring.

    Chlorination: The quinoline derivative is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Methylation: Finally, the compound is methylated using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while substitution reactions can produce various functionalized quinoline derivatives.

Scientific Research Applications

3-Chloro-1-methylquinolin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Quinolin-2(1H)-one: A closely related compound without the chlorine and methyl groups.

Uniqueness

3-Chloro-1-methylquinolin-2(1H)-one is unique due to the presence of both chlorine and methyl groups on the quinoline ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

3-chloro-1-methylquinolin-2-one

InChI

InChI=1S/C10H8ClNO/c1-12-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-6H,1H3

InChI Key

LANBZGCXFMNQML-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C(C1=O)Cl

Origin of Product

United States

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